3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridine-2-carbaldehyde in the presence of a suitable catalyst to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:
- 3-(2-Methoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
303107-80-4 |
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Molecular Formula |
C18H17N5O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-17-9-4-3-8-14(17)15-11-16(22-21-15)18(24)23-20-12-13-7-5-6-10-19-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
MWMSYXWHFMDOTJ-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Origin of Product |
United States |
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